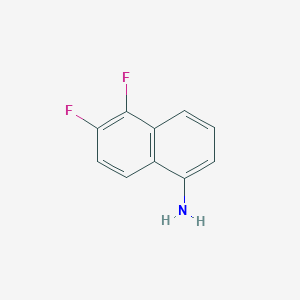
5,6-Difluoronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoronaphthalen-1-amine is an organic compound belonging to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the naphthalene ring and an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronaphthalen-1-amine typically involves the fluorination of naphthalene derivatives followed by amination. One common method includes the diazotization of 1-naphthylamine to form a diazonium salt, which is then reacted with a fluorinating agent such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atoms . The resulting intermediate is then subjected to nucleophilic substitution to introduce the amine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include fluorinated quinones, substituted naphthalenes, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Difluoronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism by which 5,6-Difluoronaphthalen-1-amine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 6,7-Difluoronaphthalene
Comparison: 5,6-Difluoronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical reactivity and biological activity. Compared to other difluoronaphthalenes, it exhibits different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H7F2N |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
5,6-difluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H7F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h1-5H,13H2 |
InChI-Schlüssel |
WZIMRPBRVIGNII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2F)F)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
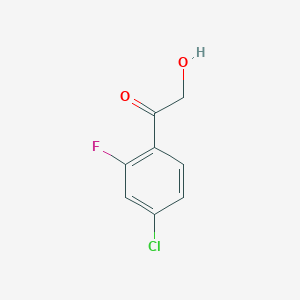
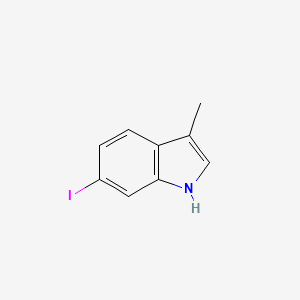
![O-[2-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B13705265.png)
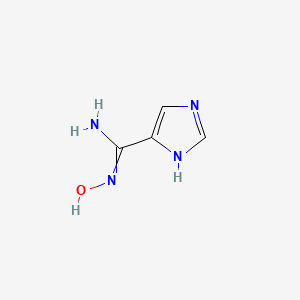

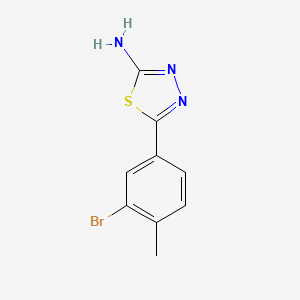
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
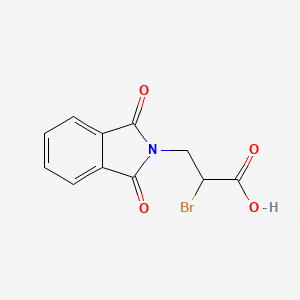

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
